molecular formula C17H15N5O2S2 B2583340 7-methyl-6-oxo-N-(4-(pyridin-2-yl)thiazol-2-yl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide CAS No. 1396860-91-5

7-methyl-6-oxo-N-(4-(pyridin-2-yl)thiazol-2-yl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide

Cat. No. B2583340
CAS RN: 1396860-91-5
M. Wt: 385.46
InChI Key: SCUHYMDAGLJZTE-UHFFFAOYSA-N
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Description

The compound “7-methyl-6-oxo-N-(4-(pyridin-2-yl)thiazol-2-yl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide” belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated . Another study reported the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives using magnesium oxide nanoparticles .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Research into compounds similar to 7-methyl-6-oxo-N-(4-(pyridin-2-yl)thiazol-2-yl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide has focused on their synthesis and structural modifications. Kappe and Roschger (1989) investigated the reactions of Biginelli compounds, revealing pathways for the synthesis of pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines through condensation processes. This study highlighted the versatility of these compounds in generating a variety of derivatives (Kappe & Roschger, 1989). Youssef et al. (2012) reported on the synthesis of related compounds using microwave-assisted reactions, offering efficient routes to isothiazolopyridines, pyridothiazines, and pyridothiazepines with valuable biological activities (Youssef, Azab, & Youssef, 2012).

Biological Activities and Applications

Compounds structurally related to this compound have been explored for their biological activities. For example, El-All et al. (2016) investigated thieno[2,3-d]-pyrimidine derivatives for their inhibitory activity against the SARS-CoV 3C-like protease, showcasing the potential therapeutic applications of these compounds (El-All et al., 2016). Sayed et al. (2006) synthesized pyrimidine, pyrimido[2,1-b][1,3]thiazine, and thiazolo[3,2-a]pyrimidine derivatives, some of which demonstrated promising antimicrobial activity, highlighting the potential of these compounds in developing new antimicrobial agents (Sayed, Shamroukh, & Rashad, 2006).

properties

IUPAC Name

7-methyl-6-oxo-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O2S2/c1-10-6-19-17-22(15(10)24)7-11(8-26-17)14(23)21-16-20-13(9-25-16)12-4-2-3-5-18-12/h2-6,9,11H,7-8H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCUHYMDAGLJZTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2N(C1=O)CC(CS2)C(=O)NC3=NC(=CS3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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